
(S)-6-Cyano nornicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Cyano nornicotine is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana tabacum). This compound is chemically similar to nicotine but lacks a methyl group. It is a precursor to the carcinogen N-nitrosonornicotine, which is produced during the curing and processing of tobacco
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano nornicotine can be achieved through several methods. One common route involves the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another method is the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride . These reactions typically yield a racemic mixture, which can then be separated to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves the use of solid-supported reagents and scavengers to achieve efficient synthesis. This method allows for the production of both enantiomers of nicotine and its derivatives . The use of solid-supported reagents helps in achieving high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Cyano nornicotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas with palladium on carbon as a catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(S)-6-Cyano nornicotine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying the effects of nicotine and its derivatives on biological systems. In medicine, it is investigated for its potential therapeutic applications, including its role in nicotine addiction and its effects on nicotinic acetylcholine receptors . In industry, it is used in the development of tobacco products with reduced levels of harmful alkaloids .
Mécanisme D'action
The mechanism of action of (S)-6-Cyano nornicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It possesses high affinity for alpha-6 and alpha-7 subunits of nAChRs . By binding to these receptors, it can modulate neurotransmitter release, particularly dopamine, in the brain. This modulation is crucial for understanding its effects on nicotine addiction and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nornicotine: Chemically similar to (S)-6-Cyano nornicotine but lacks the cyano group.
Nicotine: Contains a methyl group and is the primary alkaloid in tobacco.
Anabasine: Another pyridine alkaloid found in tobacco with similar biological effects.
Anatabine: A minor alkaloid in tobacco with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of nicotine derivatives on nAChRs and their potential therapeutic uses .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
Clé InChI |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CN=C(C=C2)C#N |
SMILES canonique |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



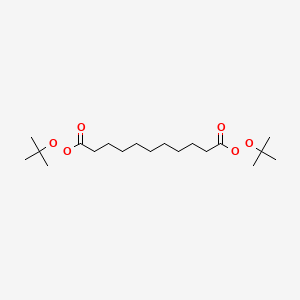

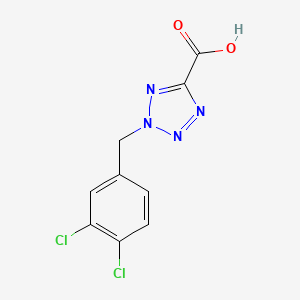
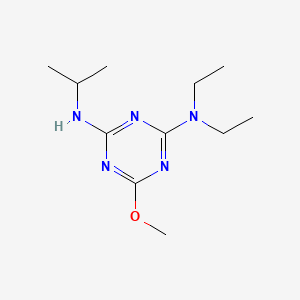




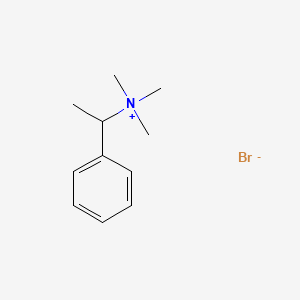
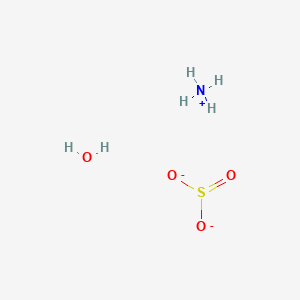
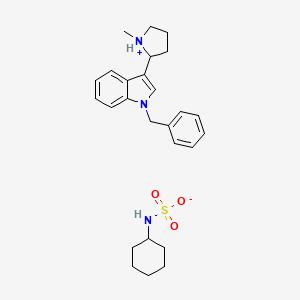
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
